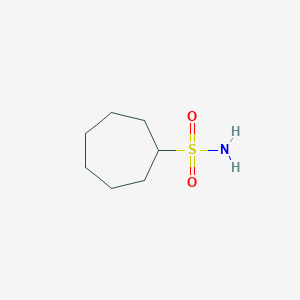

Cycloheptanesulfonamide

Description

Historical Context and Evolution of Cyclic Sulfonamide Chemistry

The journey of sulfonamides in science began with the discovery of their antibacterial properties in the early 20th century, which revolutionized medicine. researchgate.netbeilstein-journals.org These initial "sulfa drugs" were primarily acyclic or contained aromatic rings. beilstein-journals.org The subsequent exploration of their chemical space led to the development of cyclic sulfonamides, or sultams. researchgate.net Initially, much of the research focused on smaller, more synthetically accessible five- and six-membered ring systems. These compounds were not only investigated for their therapeutic potential but also utilized as chiral auxiliaries in asymmetric synthesis. researchgate.net

The synthesis of medium-sized rings, such as the seven-membered ring in cycloheptanesulfonamide (B6270674), presented greater challenges due to unfavorable entropic factors and transannular strain. rsc.org However, advancements in synthetic methodologies, particularly over the last few decades, have enabled more efficient access to these larger ring systems. rsc.orgrsc.org Techniques like ring-closing metathesis (RCM), palladium-catalyzed intramolecular reactions, and radical cyclizations have become powerful tools for constructing seven-membered and larger sultams. rsc.orgnih.govrsc.orgku.edu This has paved the way for a more systematic investigation of their properties and potential applications, moving beyond the traditional confines of smaller ring systems.

Significance of this compound as a Representative Cyclic Sulfonamide Scaffold

This compound is significant as it embodies the structural characteristics of a medium-sized sultam. The seven-membered ring is conformationally more flexible than smaller rings like cyclopentane (B165970) or cyclohexane, yet more constrained than long-chain acyclic analogues. This unique conformational landscape can be pivotal for molecular recognition and binding to biological targets.

The sulfonamide moiety itself is a key pharmacophore, known to improve the pharmacological and pharmacokinetic profiles of drug candidates. dicp.ac.cn When incorporated into a cyclic structure like this compound, the resulting sultam offers a rigid scaffold that can be strategically functionalized. Research has shown that seven-membered cyclic sulfonamides are of considerable interest in medicinal chemistry. They have been identified as potent inhibitors of various biological targets, including:

Apical sodium co-dependent bile acid transporter (ASBT), relevant for treating hyperlipidemia. dicp.ac.cn

HIV-1 protease, a key enzyme in the life cycle of the human immunodeficiency virus. dicp.ac.cnsoton.ac.uk

Glucokinase activators, with potential applications in diabetes treatment. dicp.ac.cn

Extracellular calcium-sensing receptor (CaSR) agonists. dicp.ac.cnnih.gov

The design and synthesis of various substituted this compound analogues have been pursued to explore their structure-activity relationships in these contexts. nih.gov Therefore, the parent this compound structure serves as a fundamental building block and a point of reference for the development of these more complex, biologically active molecules.

Current Research Trajectories and Unexplored Facets of this compound Chemistry

Current research involving seven-membered sultams like this compound is largely driven by their therapeutic potential. An ongoing trajectory is the development of novel, efficient, and stereoselective synthetic routes to access these scaffolds. For instance, palladium-catalyzed asymmetric arylation of cyclic imines has been developed to produce chiral seven-membered cyclic sulfonamides with high enantioselectivity. rsc.orgdicp.ac.cn Such methods are crucial for preparing enantiomerically pure compounds, which is often a requirement for clinical efficacy and safety.

Another active area of research is the incorporation of the this compound core into larger, more complex molecular architectures. This includes its use in the synthesis of bridged and fused-ring systems containing a sultam moiety. rsc.org These structurally complex molecules are being explored for their unique three-dimensional shapes and potential to interact with challenging biological targets.

Despite these advances, several facets of this compound chemistry remain relatively unexplored. There is a notable scarcity of comprehensive physicochemical and spectroscopic data on the parent, unsubstituted this compound. While its derivatives are of great interest, a deeper understanding of the fundamental properties of the core scaffold could provide valuable insights for future molecular design. Furthermore, the full spectrum of its potential applications in areas beyond medicinal chemistry, such as materials science or as a synthetic intermediate for other classes of compounds, has yet to be thoroughly investigated. The development of more scalable and environmentally friendly synthetic methods for the parent compound could facilitate broader exploration of its chemical utility. organic-chemistry.orgrsc.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1250372-68-9 | chemical-suppliers.euarctomsci.com |

| Molecular Formula | C₇H₁₅NO₂S | Inferred |

| Molecular Weight | 177.26 g/mol | Inferred |

Note: Due to the limited availability of specific experimental data for the parent this compound, this table is based on its chemical structure and publicly available registry information. Experimental values for properties like melting point, boiling point, and density are not widely reported in the literature.

Table 2: Related this compound Derivatives in Research

| Compound Name | CAS Number | Context of Research | Source |

| 2-oxo-Cycloheptanesulfonamide | 96855-97-9 | Chemical intermediate | - |

| N-Aryl-substituted 7-membered sultams | Not applicable | Synthesis of chiral cyclic sulfonamides via Pd-catalyzed arylation | rsc.orgdicp.ac.cn |

| Seven-membered cyclic sulfonamides | Not applicable | Synthesis via ring-closing metathesis for biological screening | nih.govsoton.ac.uk |

| Naphthylethylamine-substituted 7-membered sultams | Not applicable | Development of calcium-sensing receptor agonists | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cycloheptanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S/c8-11(9,10)7-5-3-1-2-4-6-7/h7H,1-6H2,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJJFGYKPOEVPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Cycloheptanesulfonamide and Its Structural Analogs

Direct Synthesis Pathways of the Cycloheptanesulfonamide (B6270674) Core Structure

The construction of the fundamental this compound framework is the initial step toward accessing more complex derivatives. Modern synthetic chemistry has moved beyond traditional methods to embrace more efficient and environmentally conscious protocols.

Modern Revisions of Established Synthetic Routes

The classical synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. For this compound, this would traditionally involve the preparation of cycloheptanesulfonyl chloride from precursors like cycloheptanethiol (B2622083) or cycloheptanesulfonic acid, followed by condensation with ammonia (B1221849) or a primary amine.

Modern revisions of this pathway focus on improving efficiency and avoiding the isolation of unstable intermediates like sulfonyl chlorides. One-pot procedures starting from more stable and accessible precursors are now favored. For instance, methods have been developed for the direct conversion of sulfonic acids to sulfonamides, bypassing the need for chlorinating agents like thionyl chloride.

| Starting Material | Reagents | Key Features |

| Cycloheptanethiol | Oxidizing agent (e.g., NCS), Amine | One-pot oxidative amination |

| Cycloheptanesulfonic Acid | Activating agent (e.g., TCT), Amine | Direct conversion, avoids harsh chlorination |

| Cycloheptyl Nitro Compound | Na₂S₂O₅, Copper Catalyst | Utilizes readily available nitro compounds |

| Tri(cycloheptyl)bismuthine | Na₂S₂O₅, Nitro Compound, Copper Catalyst | Sustainable multicomponent approach |

This table provides a conceptual adaptation of modern sulfonamide syntheses to the cycloheptane (B1346806) framework.

Development of Eco-Friendly and Sustainable Synthesis Protocols (e.g., Sonochemical, Microwave-Assisted)

In line with the principles of green chemistry, significant efforts have been directed toward developing sustainable synthetic methods that reduce reaction times, energy consumption, and the use of hazardous solvents.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. The direct synthesis of sulfonamides from sulfonic acids or their salts can be achieved efficiently under microwave irradiation. nih.govresearchgate.netacs.org This technique often leads to higher yields and purity while drastically reducing reaction times from hours to minutes. organic-chemistry.org For example, a two-step microwave protocol can convert a sulfonic acid into the corresponding sulfonyl chloride in situ, which then reacts with an amine to yield the final sulfonamide. researchgate.netorganic-chemistry.org

Sonochemistry , the application of ultrasound to chemical reactions, offers another green alternative. Ultrasound irradiation promotes reactions through acoustic cavitation, creating localized high-pressure and high-temperature zones that enhance reaction rates. orientjchem.org Ultrasound has been successfully used for the N-sulfonylation of amines and the N-acylation of sulfonamides, often in greener solvents or even under solvent-free conditions, leading to excellent yields in short reaction times. orientjchem.orgnih.govresearchgate.net A facile and environmentally benign synthesis of sulfonamides has also been reported in aqueous media, omitting the need for organic bases and simplifying product isolation to mere filtration. rsc.org

| Technique | Typical Conditions | Advantages |

| Microwave-Assisted | 50-200 °C, 5-30 min, various solvents | Rapid heating, increased reaction rates, higher yields, improved purity. nih.govnih.gov |

| Sonochemical | Room temperature, 15-60 min, solvent-free or green solvents | Energy efficiency, shorter reaction times, milder conditions, catalyst-free options. orientjchem.orgnih.gov |

| Mechanosynthesis | Solvent-free ball milling | Avoids bulk solvents, cost-effective, tandem one-pot procedures. rsc.org |

Stereoselective and Enantioselective Synthesis of this compound Derivatives

Introducing stereocenters into the flexible cycloheptane ring in a controlled manner is a significant synthetic challenge. Strategies for achieving stereoselectivity can be broadly categorized as substrate-controlled or catalyst-controlled.

Diastereoselective synthesis often relies on using a pre-existing stereocenter on the cycloheptane ring to direct the introduction of new stereocenters. For example, a Michael-Michael cascade reaction can generate highly functionalized cyclohexenes with excellent diastereoselectivity, a principle that can be extended to larger ring systems. nih.govnih.gov

Enantioselective synthesis aims to create chiral molecules from achiral starting materials using chiral catalysts or auxiliaries. While specific examples for this compound are scarce, general methods for cyclic sulfonamides have been developed. A palladium-catalyzed enantioselective addition of arylboronic acids to seven-membered cyclic N-sulfonyl imines has been shown to produce chiral cyclic sulfonamides with excellent yields and enantiomeric excess (up to 99% ee). rsc.org Similarly, cobalt-catalyzed metalloradical C-H amination can construct 5-membered chiral cyclic sulfonamides with high enantioselectivity, a strategy with potential for adaptation to larger rings. nih.govacs.org Domino reactions initiated by rhodium carbenes have also been used to create complex cyclopentanes with high stereocontrol, showcasing the power of cascade processes in stereoselective synthesis. nih.gov

Multicomponent Reactions and Cascade Processes for Complex this compound Architectures

To enhance synthetic efficiency, multicomponent reactions (MCRs) and cascade reactions are invaluable tools for rapidly building molecular complexity. wikipedia.org

Multicomponent reactions combine three or more starting materials in a single operation to form a product that incorporates substantial portions of all reactants. nih.govacs.org A sustainable, copper-catalyzed three-component synthesis of sulfonamides has been developed using triarylbismuthines, sodium metabisulfite, and nitro compounds in deep eutectic solvents. rsc.orgua.es Another MCR involves the visible-light-induced reaction of styrenes, aryldiazonium salts, sulfur dioxide, and nitriles to generate β-sulfonyl amides. acs.org Adapting these strategies, one could envision a reaction between a cycloheptene (B1346976) derivative, an amine, and a sulfur dioxide source to construct a complex this compound derivative in one pot.

Cascade reactions (or domino/tandem reactions) involve a series of intramolecular or intermolecular transformations where each subsequent step is triggered by the functionality formed in the previous one. wikipedia.org These processes can rapidly generate complex polycyclic systems from simple acyclic or cyclic precursors. For example, radical cascade reactions have been used for the synthesis of highly functionalized cyclobutene (B1205218) derivatives directly from cyclobutanes, demonstrating the potential for multiple C-H bond functionalizations in a single sequence. nih.gov Such a strategy could be applied to a cycloheptane core to install multiple functionalities alongside the sulfonamide group.

Strategic Functionalization of the Cycloheptane Ring and Sulfonamide Moiety

Post-synthesis modification, or late-stage functionalization, is a powerful strategy for diversifying a core scaffold like this compound without the need for de novo synthesis.

Functionalization of the Sulfonamide: The sulfonamide group itself, once considered relatively inert, can be activated for further transformation. Recent strategies have focused on the deaminative functionalization of primary sulfonamides via diazotization, allowing for their conversion into sulfonyl chlorides or other sulfonamide derivatives. acs.org Another approach involves a photocatalytic method that converts sulfonamides into sulfonyl radical intermediates. nih.govox.ac.ukacs.orgresearchgate.net These radicals can then participate in reactions like hydrosulfonylation of alkenes, enabling the introduction of complex carbon-based fragments. nih.govacs.org

Functionalization of the Cycloheptane Ring: The C-H bonds of the cycloheptane ring are potential sites for modification. Transition metal-catalyzed C-H activation has revolutionized this field. acs.org Recent breakthroughs have enabled the transannular γ-C-H arylation of cycloalkane carboxylic acids, including rings as large as cyclooctane. nih.govnih.gov This demonstrates that a directing group can guide a catalyst to functionalize remote C-H bonds across a ring. scripps.edu A this compound bearing a carboxylic acid handle could thus be selectively functionalized at a distal position on the ring. The reactivity of cycloheptane-based β-ketoesters has also been explored for producing various α-functionalized derivatives. benthamscience.com

| Functionalization Target | Method | Reagents/Catalyst | Outcome |

| Sulfonamide Moiety | Radical Generation nih.govacs.org | Photocatalyst, N-sulfonylimine precursor | Access to sulfonyl radicals for C-S bond formation |

| Sulfonamide Moiety | Diazotization acs.org | ᵗBuONO, MgCl₂ | Conversion to sulfonyl chlorides and other derivatives |

| Cycloheptane Ring (γ-C-H) | Transannular C-H Arylation nih.govnih.gov | Palladium catalyst, specialized ligand | Site-selective introduction of aryl groups |

Design and Synthesis of Precursors for this compound Scaffolds

The accessibility of diverse this compound analogs depends heavily on the availability of versatile precursors. Key starting materials include functionalized cycloheptanes and various cycloheptyl-sulfur compounds.

The synthesis of functionalized seven-membered rings often starts from commercially available materials like cycloheptanone (B156872) or cycloheptene. Stereoselective methods can be employed to introduce substituents with defined stereochemistry. For example, diastereoselective synthesis can be achieved on substituted cyclohexanones via cascade reactions, a principle applicable to cycloheptanone systems. beilstein-journals.org

The sulfur-containing precursors for the sulfonamide group are typically cycloheptanethiol, cycloheptanesulfonic acid, or cycloheptanesulfonyl chloride. These can be prepared through established synthetic routes. beilstein-journals.orgbeilstein-journals.orgnih.gov For example, cycloheptanethiol can be oxidized to the corresponding sulfonic acid or sulfonyl chloride. Modern, one-pot methods often generate these reactive intermediates in situ to avoid their isolation. The synthesis of versatile building blocks, such as cycloheptane-based β-ketoesters, provides a platform for introducing a wide array of functional groups prior to the formation of the sulfonamide moiety. benthamscience.com

Elucidation of Chemical Reactivity and Reaction Mechanisms of Cycloheptanesulfonamide

Mechanistic Investigations of Transformations at the Sulfonamide Functional Group

The sulfonamide group is a robust functional group, generally more resistant to hydrolysis than its carboxamide counterpart. However, it undergoes a variety of transformations, primarily centered on the nitrogen atom and the sulfur-nitrogen bond.

N-Functionalization: The nitrogen atom of the cycloheptanesulfonamide (B6270674) is nucleophilic and can undergo reactions such as alkylation, arylation, and acylation. The Buchwald-Hartwig and Ullmann cross-coupling reactions are prominent methods for forming C-N bonds, allowing for the arylation of the sulfonamide nitrogen with aryl halides in the presence of a metal catalyst (typically palladium or copper) and a base. rsc.orgthieme-connect.de The mechanism of these reactions involves the coordination of the catalyst to the nitrogen atom, followed by oxidative addition to the aryl halide and subsequent reductive elimination to form the N-arylated product. mdpi.com

S-N Bond Cleavage: The sulfur-nitrogen bond can be cleaved under certain reductive or oxidative conditions. Reductive cleavage can be achieved using reagents like sodium in liquid ammonia (B1221849) or other strong reducing agents. Visible light-mediated desulfonylative transformations have also emerged as a powerful method, often proceeding through radical intermediates. mdpi.comnih.gov

Hydrolysis: While stable, sulfonamides can be hydrolyzed to the corresponding sulfonic acid and amine under forcing acidic or basic conditions. Alkaline hydrolysis of sulfonamides is significantly slower than that of similar amides. researchgate.net Mechanistic studies on the hydrolysis of cyclic sulfonamides (β-sultams) suggest that the reaction can proceed through a stepwise mechanism involving a trigonal bipyramidal intermediate (TBPI). researchgate.net For this compound, a similar intermediate could be postulated under strong alkaline conditions.

Reactivity Profiles and Transformations of the Cycloheptane (B1346806) Ring System

The cycloheptane ring in this compound is a large, flexible, and non-aromatic carbocycle. Its reactivity is characteristic of saturated hydrocarbons, primarily involving C-H bond functionalization, but it can be influenced by the presence of the electron-withdrawing sulfonamide group.

C-H Functionalization: Direct functionalization of the C-H bonds of the cycloheptane ring is a significant area of research. These reactions can introduce new functional groups onto the ring system. Methodologies often involve transition-metal catalysis to activate the otherwise inert C-H bonds.

Ring Transformations: Although the cycloheptane ring is relatively stable, transformations such as ring-opening and ring-expansion can occur under specific conditions, particularly if other functional groups are present on the ring. researchgate.netbenthamscience.com For instance, the presence of a keto group adjacent to the sulfonamide attachment point could facilitate such rearrangements. Mechanistic postulates for these complex procedures often involve carbocationic or radical intermediates. researchgate.net

Bond Formation Reactions Utilizing this compound as a Substrate or Reagent

This compound can serve as a building block in organic synthesis, participating in various bond-forming reactions either as a substrate undergoing functionalization or as a reagent that delivers the cycloheptylsulfonyl moiety.

The formation of new carbon-carbon bonds is fundamental to synthetic chemistry. This compound can be modified to participate in such reactions.

Desulfonylative Coupling: The sulfonamide group can be used as a leaving group in photoredox-catalyzed desulfonylative reactions to form C-C bonds. mdpi.comnih.gov In a hypothetical scenario, an N-arylated or N-alkylated this compound could undergo desulfonylation, generating a cycloheptyl radical that can then couple with another carbon-centered radical or a suitable acceptor.

Functionalization of the Cycloheptane Ring: The cycloheptane ring itself can be a platform for C-C bond formation. After initial C-H activation and functionalization (e.g., halogenation), standard cross-coupling reactions like Suzuki, Stille, or Negishi couplings could be employed to attach new carbon substituents to the ring.

Table 1: Overview of Potential Bond Formation Reactions

| Reaction Type | Bond Formed | Role of this compound | General Mechanism |

|---|---|---|---|

| Buchwald-Hartwig Amination | C-N | Substrate | Pd-catalyzed cross-coupling |

| Ullmann Condensation | C-N | Substrate | Cu-catalyzed cross-coupling |

| Desulfonylative Coupling | C-C | Substrate | Photoredox-catalyzed radical pathway |

| C-H Activation/Coupling | C-C, C-Heteroatom | Substrate | Transition metal-catalyzed |

The sulfonamide nitrogen is a key site for forming bonds with heteroatoms.

C-N Bond Formation: As previously discussed (Section 3.1), the most common carbon-heteroatom bond formation reaction for this compound is N-arylation or N-alkylation. rsc.orgtcichemicals.com These reactions are crucial for building complex molecules containing the this compound scaffold. Electrochemical methods have also been developed for oxidative C-N coupling reactions. researchgate.net

C-O and C-S Bond Formation: While less common for the sulfonamide group itself, functionalization of the cycloheptane ring can lead to the formation of C-O and C-S bonds. For example, hydroxylation of a C-H bond on the ring, followed by etherification, would form a C-O bond. Similarly, introduction of a thiol group would enable C-S bond formation. researchgate.netrsc.org Nanomagnetic catalysts have been employed in C-O cross-coupling reactions to form diaryl ethers. eurekaselect.com

Kinetic and Thermodynamic Parameters in this compound Reactions

Quantitative data on the kinetics and thermodynamics of reactions involving this compound are scarce in the literature. However, general principles can be applied based on analogous systems.

Kinetics: The rates of reaction at the sulfonamide group are influenced by steric and electronic factors. For instance, N-arylation reactions are sensitive to the nature of the aryl halide and the ligands on the metal catalyst. The hydrolysis of sulfonamides is notably slow; β-sultams, which are four-membered cyclic sulfonamides, exhibit extraordinary rate enhancements (up to 10⁹-fold) compared to their acyclic counterparts due to ring strain. researchgate.net The cycloheptane ring does not impart significant strain that would dramatically accelerate S-N bond cleavage.

Thermodynamics: The sulfonamide group is thermodynamically stable. Reactions involving its cleavage typically require a significant energy input or a pathway that forms very stable products. The cycloheptane ring exists in a series of rapidly interconverting conformations, with the twist-chair being the most stable. The thermodynamics of reactions on the ring will be influenced by the conformational preferences of the reactants, intermediates, and products.

Table 2: Comparative Hydrolysis Rates

| Compound Type | Relative Rate of Alkaline Hydrolysis |

|---|---|

| Acyclic Carboxamide | Fast |

| Acyclic Sulfonamide | Very Slow researchgate.net |

| β-Lactam (4-membered amide) | Very Fast |

| β-Sultam (4-membered sulfonamide) | Extremely Fast researchgate.net |

Identification and Characterization of Reaction Intermediates

The mechanisms of the reactions involving this compound can be inferred by identifying and characterizing the transient species formed during the transformation.

Sulfonamide Group Intermediates: In nucleophilic substitution reactions at the sulfur center, such as hydrolysis, a pentacoordinate, trigonal bipyramidal intermediate (TBPI) is often proposed. researchgate.net In photoredox-catalyzed desulfonylative couplings, radical intermediates are generated. mdpi.com

Cycloheptane Ring Intermediates: Functionalization of the cycloheptane ring can proceed through various intermediates depending on the reaction conditions. Radical halogenation would involve cycloheptyl radicals. C-H activation by transition metals often involves the formation of an organometallic intermediate. Reactions involving elimination or rearrangement on the ring could generate carbocationic intermediates. slideshare.net

Zwitterionic Intermediates: In some cycloaddition reactions, the formation of zwitterionic intermediates is postulated, especially when polar interactions between reactants are significant. nih.govlookchem.com While less common for simple functionalization, such intermediates could play a role in more complex transformations involving the this compound molecule.

The direct observation of these fleeting intermediates is challenging and often relies on spectroscopic methods (e.g., NMR, EPR for radical species) under specialized conditions or through trapping experiments. slideshare.netresearchgate.netsandia.gov

Table 3: Potential Reaction Intermediates

| Intermediate Type | Associated Reaction(s) |

|---|---|

| Trigonal Bipyramidal Intermediate (TBPI) | Sulfonamide Hydrolysis researchgate.net |

| Sulfonyl Radical | Desulfonylative Coupling mdpi.com |

| Cycloheptyl Radical | C-H Functionalization, Desulfonylation |

| Organometallic Complex | Cross-coupling, C-H Activation |

| Carbocation | Ring Transformations, Elimination |

| Zwitterion | Cycloaddition nih.govlookchem.com |

Advanced Spectroscopic Characterization for Structural and Mechanistic Insights into Cycloheptanesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of Cycloheptanesulfonamide (B6270674) in solution. It provides detailed information on the chemical environment of each nucleus, their connectivity through chemical bonds, and their proximity in space, which is crucial for defining the compound's three-dimensional conformation.

Given the flexible nature of the seven-membered ring, this compound is expected to exist in a dynamic equilibrium of conformers in solution, with the twist-chair conformation typically being the most stable. NMR spectroscopy, particularly at variable temperatures, can provide insights into the energetics of this equilibrium. The predicted ¹H and ¹³C NMR chemical shifts are presented in Table 1.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| H/C-1 (CH-SO₂) | 3.10 - 3.25 (m) | 60 - 65 |

| H/C-2, H/C-7 | 1.95 - 2.10 (m) | 30 - 35 |

| H/C-3, H/C-6 | 1.60 - 1.75 (m) | 28 - 32 |

| H/C-4, H/C-5 | 1.45 - 1.60 (m) | 25 - 29 |

| -SO₂NH₂ | 4.70 - 4.90 (s, br) | - |

Note: Shifts are predicted based on typical values for cycloalkanes and alkylsulfonamides. Multiplicity: s = singlet, m = multiplet, br = broad.

While 1D NMR provides initial data, two-dimensional (2D) and three-dimensional (3D) techniques are indispensable for complete signal assignment and detailed conformational analysis of this compound. wikipedia.org

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to establish the proton-proton coupling network within the cycloheptyl ring. Cross-peaks would connect adjacent protons (e.g., H-1 with H-2/H-7, H-2 with H-3, etc.), allowing for a sequential walk around the ring to confirm the connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign each carbon signal in the ¹³C spectrum based on the already assigned proton signals from the COSY experiment.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides correlations between protons and carbons over two to three bonds. This is crucial for identifying quaternary carbons and confirming the attachment of the sulfonamide group. For instance, correlations would be expected from the H-2 and H-7 protons to the C-1 carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space interactions between protons that are close to each other, irrespective of their bonding. wikipedia.org For a flexible molecule like this compound, NOESY data is paramount for determining the preferred solution-state conformation. For example, observing cross-peaks between axial protons on different parts of the ring (e.g., 1,3- or 1,4-diaxial interactions) would provide strong evidence for a specific chair or boat-like conformation.

NMR is a powerful tool for monitoring chemical reactions involving this compound. For instance, in the synthesis of N-substituted derivatives, the disappearance of the broad -NH₂ proton signal and the appearance of new signals corresponding to the substituent can be easily tracked. Furthermore, unstable reaction intermediates can sometimes be observed and characterized by acquiring NMR spectra at low temperatures to slow down reaction kinetics. For complex derivatives, advanced techniques like 3D NOESY-HSQC might be employed to resolve signal overlap and provide unambiguous structural information.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Interactions and Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in this compound and the nature of intermolecular interactions, such as hydrogen bonding. The key vibrational modes are associated with the sulfonamide group and the cycloheptyl aliphatic chain. nih.gov

The sulfonamide group has several characteristic, strong absorption bands in the IR spectrum. The N-H stretching vibrations of the primary amine appear as two distinct bands, while the asymmetric and symmetric stretching vibrations of the S=O bonds are also prominent. rsc.org Raman spectroscopy provides complementary information, particularly for the more symmetric vibrations and the C-S bond. Expected vibrational frequencies are listed in Table 2.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| -NH₂ | Asymmetric Stretch | ~3350 | Weak |

| -NH₂ | Symmetric Stretch | ~3250 | Weak |

| -CH₂- | Asymmetric Stretch | ~2925 | Strong |

| -CH₂- | Symmetric Stretch | ~2855 | Strong |

| -SO₂- | Asymmetric Stretch | ~1320 | Medium |

| -SO₂- | Symmetric Stretch | ~1150 | Strong |

| C-S | Stretch | ~750 | Medium |

Note: Frequencies are typical values for alkylsulfonamides. In the solid state, N-H and S=O stretching frequencies may shift to lower wavenumbers due to hydrogen bonding.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are techniques that probe the electronic transitions within a molecule. The applicability of these methods to this compound is limited by its molecular structure. The molecule consists of a saturated cycloalkane ring and a sulfonamide group, neither of which contains a chromophore that absorbs light in the typical UV-Vis range (200–800 nm). researchgate.netresearchgate.net

Consequently, a solution of pure this compound is expected to be transparent in this region. This lack of intrinsic absorption also means that the compound is not fluorescent. biocompare.com

Despite this, these techniques can be valuable for reaction monitoring. For example, if this compound is reacted with a compound containing a chromophore (e.g., an aromatic ring), the progress of the reaction can be monitored by observing the change in the absorbance spectrum over time. The appearance of a new absorption band or a shift in the maximum absorption wavelength (λmax) of the co-reactant can be used to determine reaction kinetics.

Mass Spectrometry (MS) for Precise Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) provides an exact mass measurement, which can be used to confirm its elemental composition (C₇H₁₅NO₂S) with high confidence.

Tandem mass spectrometry (MS/MS) is used to fragment the protonated molecular ion [M+H]⁺ and analyze the resulting fragment ions. This provides valuable structural information and helps to confirm the identity of the compound. The fragmentation of alkylsulfonamides is characterized by specific pathways. A common and diagnostic fragmentation pathway for sulfonamides is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da. nih.govnih.gov Other significant fragmentation pathways include the cleavage of the C-S bond to lose the entire sulfonamide moiety and subsequent fragmentation of the cycloheptyl ring.

Table 3: Predicted High-Resolution MS Fragmentation Data for this compound ([C₇H₁₅NO₂S+H]⁺)

| Ion Formula | Description | Calculated m/z |

| [C₇H₁₆NO₂S]⁺ | Protonated Parent Molecule [M+H]⁺ | 178.0902 |

| [C₇H₁₆NS]⁺ | Loss of SO₂ from [M+H]⁺ | 146.1003 |

| [C₇H₁₃]⁺ | Loss of ·SO₂NH₂ | 97.1017 |

| [C₅H₉]⁺ | Loss of C₂H₄ from [C₇H₁₃]⁺ | 69.0704 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. semanticscholar.org A successful single-crystal X-ray diffraction experiment on this compound would provide a wealth of information, including exact bond lengths, bond angles, and torsional angles, revealing the precise conformation of the cycloheptane (B1346806) ring (e.g., twist-chair).

Crucially, this technique elucidates the intermolecular interactions that govern the crystal packing. For sulfonamides, intermolecular hydrogen bonding is a dominant feature. nih.gov It is highly anticipated that the N-H protons of the sulfonamide group will act as hydrogen bond donors, while the electronegative oxygen atoms of the sulfonyl group will act as acceptors. acs.orgnih.gov This interaction would likely lead to the formation of extended networks, such as chains or dimers, within the crystal lattice, significantly influencing the material's physical properties.

Table 4: Structural Parameters Determined by Single-Crystal X-ray Crystallography

| Parameter | Information Provided |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry elements of the crystal |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions of the repeating unit |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., S=O, S-N, C-S) |

| Bond Angles (°) | Angles between three connected atoms (e.g., O-S-O) |

| Torsion Angles (°) | Defines the conformation of the cycloheptane ring |

| Hydrogen Bond Geometry | Distances and angles of N-H···O=S interactions |

Advanced Spectroscopic Analysis of this compound Uncovers Reaction Dynamics

Detailed real-time mechanistic studies on the chemical compound this compound using advanced in-situ spectroscopic techniques are currently not available in published scientific literature. While the application of these methods to the broader class of sulfonamides has been documented, specific research findings, including kinetic data and the identification of transient intermediates for this compound, remain an area for future investigation.

In contemporary chemical process development, understanding the intricate mechanisms of a reaction in real-time is paramount for optimization and control. Advanced in-situ spectroscopic techniques, such as Fourier-transform infrared (FT-IR) spectroscopy and Raman spectroscopy, have emerged as powerful tools for achieving this by monitoring reactions as they occur, without the need for sample extraction. nih.govpnnl.gov These non-destructive methods provide a continuous stream of data on the concentration of reactants, products, and any transient intermediates, offering invaluable insights into reaction kinetics and pathways. nih.gov

For the synthesis of sulfonamides in general, these techniques have been instrumental. For instance, in-situ FT-IR spectroscopy can track the consumption of sulfonyl chlorides and the formation of the S-N bond, which is characteristic of the sulfonamide linkage. jsynthchem.com The changes in vibrational frequencies associated with the S=O bonds of the sulfonyl group and the N-H bond of the amine provide a clear spectroscopic window to monitor the reaction's progress.

Similarly, Raman spectroscopy offers a complementary in-situ monitoring approach. It is particularly adept at analyzing reactions in aqueous or solvent-heavy environments due to the weak Raman scattering of water. researchgate.net This technique can be used to follow the characteristic vibrational modes of the reacting functional groups, providing kinetic data and mechanistic details. The application of such techniques would be highly beneficial for studying the synthesis of this compound, which likely involves the reaction of cycloheptanesulfonyl chloride with an amine.

Hypothetical Application to this compound:

While specific data is absent, one can project how these techniques would be applied to study the formation of this compound. An in-situ FT-IR or Raman probe inserted into the reaction vessel would continuously collect spectra.

Table 1: Hypothetical In-Situ FT-IR Monitoring of this compound Synthesis

| Reactant/Product | Key Vibrational Mode | Expected Wavenumber (cm⁻¹) | Observation During Reaction |

| Cycloheptanesulfonyl Chloride | S-Cl Stretch | 450-650 | Decrease in peak intensity |

| Amine (e.g., Ammonia) | N-H Bend | 1590-1650 | Decrease in peak intensity |

| This compound | S=O Asymmetric Stretch | 1300-1350 | Increase in peak intensity |

| This compound | S=O Symmetric Stretch | 1140-1180 | Increase in peak intensity |

| This compound | S-N Stretch | 900-950 | Increase in peak intensity |

Note: The wavenumbers presented are typical ranges for the specified vibrational modes and would require experimental verification for this compound.

By plotting the intensity of these characteristic peaks over time, a kinetic profile of the reaction could be generated. This would allow for the determination of reaction rates, the identification of any induction periods or autocatalytic behavior, and the detection of any short-lived intermediates that might be invisible to traditional offline analysis methods.

Table 2: Potential Mechanistic Insights from Real-Time Spectroscopic Data for this compound

| Potential Finding | Spectroscopic Evidence | Mechanistic Implication |

| Formation of a Reaction Intermediate | Appearance and subsequent disappearance of a unique set of peaks during the reaction. | Suggests a multi-step reaction mechanism, possibly involving a complex between the reactants. |

| Identification of the Rate-Determining Step | Correlation of the rate of disappearance of a reactant peak with the overall reaction rate. | Pinpoints the slowest step in the reaction sequence, which is crucial for optimization. |

| Detection of Side Products | Emergence of unexpected peaks that persist at the end of the reaction. | Indicates competing reaction pathways, allowing for adjustments to improve selectivity. |

| Influence of Reaction Conditions (T, P, Conc.) | Changes in the kinetic profiles as experimental parameters are varied. | Provides a deeper understanding of the reaction's sensitivity to its environment. |

This table is illustrative of the types of insights that could be gained from the application of in-situ spectroscopic techniques to the study of this compound.

Lack of Specific Research Data for this compound

Following a comprehensive search of available scientific literature, it has been determined that there are no specific theoretical and computational chemistry studies focused solely on the compound "this compound." While general computational methodologies such as Density Functional Theory (DFT), molecular dynamics, and in silico design are widely applied in the study of sulfonamides and other chemical entities, specific research findings and data for this compound are not present in the public domain.

Consequently, it is not possible to provide a detailed, data-driven article on the theoretical and computational chemistry of this compound as outlined in the requested structure. The absence of published research on this specific compound means that the necessary information for the following sections is unavailable:

Theoretical and Computational Chemistry Studies of Cycloheptanesulfonamide

In Silico Design and Screening of Novel Cycloheptanesulfonamide-Based Structures:There are no published instances of in silico design or screening of novel structures based on the This compound (B6270674) scaffold.

Without dedicated research on this specific molecule, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting. Further research into the computational and theoretical aspects of this compound is needed to enable the creation of a detailed article on this topic.

Role of Cycloheptanesulfonamide in Advanced Organic Synthesis and Methodology Development

Cycloheptanesulfonamide (B6270674) as a Chiral Auxiliary or Precursor in Asymmetric Synthesis

No studies were found that describe the use of this compound as a chiral auxiliary to control the stereochemical outcome of a reaction.

Utilization in Advanced Cycloaddition and Rearrangement Reactions

There is no available literature detailing the participation of this compound in advanced cycloaddition (such as Diels-Alder or [3+2] cycloadditions) or rearrangement reactions.

Applications in Green Chemistry within Organic Synthesis

Due to the lack of specific data for this compound in these areas, any attempt to generate content for the requested article would be speculative and would not meet the required standards of scientific accuracy. Further research into the synthetic applications of this compound would be necessary before a comprehensive article on this topic could be written.

Catalytic and Ligand Applications of Cycloheptanesulfonamide Derivatives

Cycloheptanesulfonamide-Based Ligands in Transition Metal Catalysis

Sulfonamide moieties are valuable components in the design of ligands for transition metal catalysis due to their strong coordinating ability, electronic properties, and structural versatility. tandfonline.comresearchgate.net The nitrogen atom of the sulfonamide group can act as a potent ligand for a wide range of transition metals, including but not limited to palladium, rhodium, iridium, ruthenium, copper, and nickel. princeton.eduacs.orgnih.gov The electronic nature of the sulfonamide group, being strongly electron-withdrawing, can significantly influence the catalytic activity of the metal center. acs.org

The cycloheptyl group in This compound (B6270674) could offer unique steric and conformational properties to a catalyst. The flexible seven-membered ring can adopt various conformations, which could be exploited to create specific chiral environments around the metal center, potentially leading to high levels of stereocontrol in asymmetric catalysis.

In homogeneous catalysis, sulfonamide-based ligands have been successfully employed in a variety of transformations. These ligands are typically used in combination with a metal precursor to form an active catalyst in solution. The solubility of the resulting metal complex is a key factor, and the cycloheptyl group in this compound would likely enhance solubility in common organic solvents.

Potential homogeneous catalytic applications for this compound-based ligands, based on analogous sulfonamide systems, could include:

Cross-Coupling Reactions: Sulfonamide-containing ligands have been utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. princeton.edu The electronic properties of the sulfonamide can modulate the reactivity of the palladium center, facilitating the catalytic cycle.

Hydrogenation and Transfer Hydrogenation: Chiral sulfonamide ligands, often in combination with rhodium, ruthenium, or iridium, have proven effective in the asymmetric hydrogenation of various substrates, including ketones, imines, and olefins. acs.org The steric bulk and chirality of the ligand are crucial for achieving high enantioselectivity.

Hydroformylation: Rhodium complexes bearing sulfonamide-phosphine ligands could potentially catalyze the hydroformylation of alkenes, a key industrial process for the synthesis of aldehydes. The ligand's structure would influence both the activity and the regioselectivity of the reaction.

Table 1: Potential Homogeneous Catalysis Applications of this compound-Metal Complexes

| Catalytic Reaction | Potential Metal Center | Role of this compound Ligand |

| Suzuki-Miyaura Coupling | Pd | Modulate electronic properties of Pd, enhance stability |

| Buchwald-Hartwig Amination | Pd | Facilitate reductive elimination, improve catalyst lifetime |

| Asymmetric Hydrogenation | Rh, Ru, Ir | Provide a chiral environment for enantioselective H2 addition |

| Hydroformylation | Rh | Control regioselectivity and activity |

For heterogeneous catalysis, sulfonamide derivatives can be immobilized on solid supports to create recyclable and more environmentally friendly catalysts. The sulfonamide group can be tethered to materials such as silica (B1680970), polymers, or metal-organic frameworks (MOFs). documentsdelivered.com

Potential heterogeneous applications involving this compound derivatives could include:

Supported Metal Catalysts: this compound-functionalized supports could be used to immobilize transition metals, preventing leaching of the metal into the product and allowing for easy catalyst recovery and reuse. starbons.com

Acid Catalysis: Sulfonic acids supported on solid materials are known to be effective heterogeneous acid catalysts. documentsdelivered.com While this compound is not a sulfonic acid, its derivatives could potentially be designed to possess acidic properties or to support acidic species.

Oxidation Catalysis: Ceria-based materials have been shown to catalyze the cleavage of sulfonamides and could potentially be used in conjunction with this compound-based systems for specific oxidative transformations. nih.govacs.org

Organocatalytic Properties of this compound Derivatives

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. Proline and its derivatives are among the most successful organocatalysts, and proline sulfonamides have demonstrated significant potential in this area. nih.gov These catalysts often operate via enamine or iminium ion intermediates and can promote a wide range of asymmetric reactions.

Based on the extensive research on proline sulfonamides, this compound derivatives, particularly those incorporating a proline scaffold, could be promising organocatalysts for reactions such as:

Aldol (B89426) Reactions: Proline sulfonamides have been shown to catalyze enantioselective aldol reactions between ketones and aldehydes. nih.gov The sulfonamide group can participate in hydrogen bonding interactions within the transition state, influencing the stereochemical outcome.

Mannich Reactions: The asymmetric Mannich reaction, which forms a new carbon-carbon bond between an enolizable carbonyl compound and an imine, can be effectively catalyzed by chiral proline sulfonamides.

Michael Additions: Enantioselective Michael additions of nucleophiles to α,β-unsaturated carbonyl compounds are another area where proline sulfonamide organocatalysts have shown great promise.

The cycloheptyl group in such catalysts could provide a unique steric environment, potentially leading to different or improved selectivity compared to existing organocatalysts.

Mechanistic Aspects of Catalysis Involving this compound-Derived Catalysts/Ligands

Understanding the mechanism of a catalytic reaction is crucial for optimizing its performance and for the rational design of new catalysts. For reactions involving sulfonamide-derived ligands and catalysts, several key mechanistic concepts are relevant.

Metal-ligand cooperativity (MLC) refers to the active participation of both the metal center and the ligand in a chemical transformation. mdpi.com This can involve the ligand acting as a proton shuttle, a redox-active component, or undergoing reversible structural changes. Sulfonamide ligands are well-suited for MLC due to the presence of the acidic N-H proton.

In a catalytic cycle, the sulfonamide nitrogen can be deprotonated to form a metal-amido species. This deprotonation can facilitate substrate activation or the regeneration of the active catalyst. The acidity of the sulfonamide proton can be tuned by modifying the substituents on the sulfur atom, providing a means to control the catalytic activity. nih.gov Copper(I) complexes with amide-functionalized bisphosphine ligands have demonstrated proximity-enhanced metal-ligand cooperativity in C(sp3)-H bond activation. researchgate.net

Achieving high levels of stereocontrol is a major goal in modern synthetic chemistry, particularly in the synthesis of pharmaceuticals and other biologically active molecules. Chiral sulfonamide-based ligands and organocatalysts have been instrumental in the development of numerous enantioselective catalytic transformations. nih.govacs.orgacs.org

The stereochemical outcome of a reaction is determined by the energetic differences between the diastereomeric transition states. The rigid and well-defined three-dimensional structure of a chiral catalyst creates a chiral pocket around the active site, forcing the substrate to approach in a specific orientation.

For this compound-derived chiral ligands, the conformational flexibility of the seven-membered ring could be a double-edged sword. While it might allow for a better fit for a wider range of substrates, it could also lead to a less defined chiral environment and lower enantioselectivity. Therefore, the design of rigidified this compound-based ligands, for instance, through the introduction of additional ring systems or bulky substituents, could be a key strategy for achieving high stereocontrol.

Supramolecular Chemistry and Self Assembly Involving Cycloheptanesulfonamide

Investigation of Non-Covalent Interactions (e.g., Hydrogen Bonding, Van der Waals Forces)

Non-covalent interactions are fundamental to the structure and function of molecular systems, including those involving the sulfonamide group. rsc.org These interactions, while weaker than covalent bonds, collectively govern the formation of specific molecular arrangements in the solid state and in solution.

Hydrogen Bonding: The sulfonamide functional group (R-SO₂NH-R') is a robust motif for directing molecular assembly through hydrogen bonding. It possesses both a hydrogen bond donor (the amide proton, N-H) and two strong hydrogen bond acceptors (the sulfonyl oxygens, O=S=O). nih.gov Extensive studies on various sulfonamide crystal structures have revealed predictable and recurring hydrogen-bonding patterns, often referred to as supramolecular synthons. iucr.org

A predominant pattern involves the amino protons showing a strong preference for hydrogen bonding to the sulfonyl oxygens, often leading to the formation of chains or dimeric structures. nih.gov For instance, in the crystal structure of N-[2-chloro-2-(silatranyl)ethyl]-4-nitro-benzenesulfonamide, the crystal lattice is formed by cyclic dimers stabilized by intermolecular hydrogen bonds of the NH∙∙∙O type. nih.gov Similarly, analysis of ortho-(4-tolylsulfonamido)benzamides confirmed that the sulfonamide group's hydrogen atom participates in intermolecular hydrogen bonding with a sulfonyl oxygen atom of a neighboring molecule. nih.gov These interactions are generally stronger than other intermolecular forces present. nih.gov

The specific patterns of hydrogen bonds can vary between different sulfonamide compounds and even between polymorphs of the same compound. nih.gov Common motifs observed in aromatic sulfonamides include dimeric, zigzag, helical, and straight-chain patterns. nih.gov

| Interaction Type | Participating Groups | Typical Role in Supramolecular Assembly | Example Compound(s) |

|---|---|---|---|

| Hydrogen Bonding (N-H···O=S) | Sulfonamide N-H (donor) and Sulfonyl O (acceptor) | Formation of primary chains, dimers, and catemers. nih.goviucr.org | Celecoxib, Furosemide iucr.org |

| Hydrogen Bonding (N-H···O-Si) | Sulfonamide N-H (donor) and Silatrane O (acceptor) | Formation of cyclic dimers in crystal lattices. nih.gov | N-[2-chloro-2-(silatranyl)ethyl]-4-nitro-benzenesulfonamide nih.gov |

| Van der Waals Forces | Alkyl/Aryl groups (e.g., Cycloheptyl) | Crystal packing stabilization, influences solubility. nih.gov | Alkylsulfonamides wikipedia.org |

| π-π Stacking | Aromatic rings | Stabilization of crystal structures, influences conformation. rsc.orgnih.gov | Benzenesulfonamide derivatives rsc.org |

| Halogen Bonding (X···π) | Halogen atoms and π-systems | Dominates crystal packing in certain co-crystals. nih.gov | N-methyl-p-bromobenzenesulfonamide nih.gov |

Host-Guest Chemistry with Cycloheptanesulfonamide-Containing Macrocycles or Receptors

Host-guest chemistry involves the formation of unique complexes between a larger 'host' molecule and a smaller 'guest' molecule. While specific studies involving This compound (B6270674) as a guest are unavailable, research on other sulfonamides demonstrates their capability to form stable host-guest complexes with various macrocyclic hosts.

One prominent example is the interaction of sulfonamides with zeolites. A study involving sulfadiazine, sulfamethazine, and sulfachloropyridazine (B1682503) embedded within the cages of high silica (B1680970) zeolite Y revealed that the guest molecules were stabilized by multiple weak hydrogen bonds and van der Waals interactions with the zeolite framework. nih.govacs.orgresearchgate.net Spectroscopic and computational modeling confirmed the close proximity of the sulfonamide molecules to the host's internal surface, indicating effective encapsulation. acs.org

Crown ethers are another class of hosts that form stable complexes with sulfonamides. Crystalline molecular complexes between 18-crown-6 (B118740) and simple sulfonamides like methane-, benzene-, and toluenesulfonamide have been synthesized and characterized. researchgate.net The primary binding interaction in these complexes is the hydrogen bonding between the acidic N-H protons of the sulfonamide and the oxygen atoms of the crown ether. Energy framework analysis revealed that a trimeric motif, consisting of two guest sulfonamide molecules and one crown host, is a particularly stable and recurring structural feature, establishing a robust "sulfonamide-crown motif". researchgate.net

| Host Molecule | Guest Sulfonamide(s) | Primary Driving Interactions | Key Findings |

|---|---|---|---|

| High Silica Zeolite Y | Sulfadiazine, Sulfamethazine, Sulfachloropyridazine | Multiple weak H-bonds, Van der Waals forces. nih.govacs.org | Stable encapsulation within zeolite cages; guest-guest interactions also observed. acs.orgresearchgate.net |

| 18-Crown-6 | Methane-, Benzene-, Toluene-sulfonamide | N-H···O Hydrogen Bonding. researchgate.net | Formation of a robust and predictable trimeric "sulfonamide-crown motif". researchgate.net |

Self-Assembly Processes Leading to Organized Supramolecular Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. The directional nature of the hydrogen bonds in the sulfonamide group makes it an excellent building block for creating predictable supramolecular architectures. nih.gov

The formation of cyclic dimers and chains, as discussed previously, is a primary example of self-assembly. In the crystal structures of certain sulfonamide-substituted silatranes, molecules self-assemble into cyclic dimers through NH∙∙∙O-Si hydrogen bonds and other short contacts. nih.govmdpi.com This process illustrates how specific, directional interactions can lead to discrete, well-defined supramolecular species.

The hierarchy of these interactions is crucial in determining the final structure. In cocrystals of sulfonamides with other molecules, such as syn-amides or N-oxides, a competition between different possible hydrogen bond pairings occurs. iucr.org Understanding this "supramolecular synthon hierarchy" is key to designing and predicting the crystal structures of more complex systems. iucr.org For example, in some cocrystals, a strong coformer-coformer hydrogen bond may persist, leading the sulfonamide to bond with the resulting coformer dimer, creating a more complex, hierarchical assembly. iucr.org

Formation and Characterization of Supramolecular Polymeric Materials

The principles of self-assembly can be extended to create supramolecular polymers, which are long-chain structures held together by non-covalent interactions. mdpi.com These materials are often responsive to external stimuli like pH or temperature, as the weak bonds holding them together can be easily disrupted and reformed. usm.edu

Polymers containing sulfonamide functional groups are ideal candidates for creating such "smart" materials. usm.edu Sulfonamide-containing methacrylamides, for instance, can be polymerized using techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to create well-defined polymers. usm.edursc.org These polymers exhibit pH-responsive behavior because the acidity of the sulfonamide N-H group (and thus its ionization state) can be tuned by changing the molecular structure. nih.gov

The solubility of these polymers is highly dependent on pH. nih.gov At pH values below the polymer's pKa, the sulfonamide group is largely unionized and hydrophobic, causing the polymer to be insoluble or precipitate from aqueous solution. As the pH increases above the pKa, the group becomes ionized (R-SO₂N⁻-), increasing its hydrophilicity and causing the polymer to dissolve. nih.gov This sharp, pH-induced phase transition is a hallmark of responsive supramolecular systems and is crucial for applications in areas like drug delivery and biomaterials. nih.govnih.gov The combination of host-guest interactions within a polymer framework can also lead to the formation of superstructured hydrogels with tunable properties. nih.gov

Future Perspectives and Emerging Avenues in Cycloheptanesulfonamide Research

Persistent Challenges and Opportunities in Synthesis

The synthesis of medium-sized rings, such as the cycloheptane (B1346806) core of cycloheptanesulfonamide (B6270674), presents inherent challenges that continue to engage synthetic chemists. These challenges, however, also create opportunities for the development of innovative synthetic methodologies.

Challenges:

Transannular Strain and Unfavorable Enthalpy: The formation of seven-membered rings is often enthalpically disfavored due to bond angle strain and transannular interactions (interactions between non-adjacent atoms across the ring).

Entropic Factors: The probability of the two ends of a linear precursor molecule meeting to form a medium-sized ring is lower compared to the formation of smaller, more rigid rings, leading to unfavorable entropic contributions.

Competing Reactions: Linear precursors intended for cyclization can undergo intermolecular reactions, leading to polymerization or oligomerization instead of the desired cyclic product.

Opportunities:

Novel Ring-Expansion Strategies: Recent advancements in synthetic chemistry have opened up new avenues for the synthesis of medium-sized and macrocyclic sulfonamides through ring-expansion strategies. nih.govresearchgate.netbohrium.com These methods, which can sometimes be performed without the need for traditional protecting groups, offer a promising approach to constructing the this compound core. nih.govresearchgate.netbohrium.com

Development of New Catalytic Systems: The exploration of new transition metal catalysts or organocatalysts could provide more efficient and selective pathways for the cyclization of linear precursors to form this compound.

Flow Chemistry and High-Dilution Techniques: The use of flow chemistry reactors and high-dilution conditions can help to minimize intermolecular side reactions by maintaining a low concentration of the reactive species, thereby favoring intramolecular cyclization.

A summary of challenges and opportunities is presented in the table below:

| Challenges in Synthesis | Opportunities for Innovation |

| Transannular strain and unfavorable enthalpy | Development of novel ring-expansion methodologies |

| Unfavorable entropic factors during cyclization | Exploration of new and efficient catalytic systems |

| Competition from intermolecular side reactions | Application of flow chemistry and high-dilution techniques |

Exploration of Novel Reactivity Patterns and Synthetic Transformations

The sulfonamide functional group is a versatile moiety, and its incorporation into a seven-membered ring in this compound could lead to unique reactivity patterns. openaccesspub.orgijpsjournal.comnih.govstudy.comfrontiersrj.combritannica.comnih.gov Future research will likely focus on harnessing this reactivity for the development of new synthetic transformations.

Potential Areas of Exploration:

C-H Functionalization: The direct functionalization of C-H bonds on the cycloheptane ring offers a powerful tool for creating complex derivatives of this compound. researchgate.net This could involve the use of transition-metal catalysis or photocatalysis to introduce new functional groups at specific positions on the ring.

Ring-Opening Reactions: The sulfonamide group can influence the reactivity of the adjacent C-N and S-N bonds. researchgate.net Investigating controlled ring-opening reactions could provide access to novel linear molecules with unique functional group arrangements.

Asymmetric Synthesis: The development of methods for the enantioselective synthesis of chiral this compound derivatives is a key area for future research, particularly for applications in medicinal chemistry and catalysis.

Sulfonyl Radical Intermediates: The conversion of sulfonamides to sulfonyl radical intermediates through photocatalysis has emerged as a valuable strategy for late-stage functionalization. nih.govnih.gov Applying this methodology to this compound could enable the formation of new carbon-sulfur bonds and the synthesis of a diverse range of derivatives. nih.gov

Integration with Advanced Materials Science and Engineering

The properties of the sulfonamide group, such as its ability to form hydrogen bonds and its pH-sensitivity, make it an attractive component for the design of advanced materials. nih.govresearchgate.netrsc.orgresearchgate.net The incorporation of the this compound moiety into polymers and other materials could impart novel and desirable characteristics.

Emerging Applications in Materials Science:

pH-Responsive Polymers and Hydrogels: Sulfonamide-containing polymers can exhibit pH-dependent solubility, making them suitable for applications such as drug delivery systems and sensors. nih.govresearchgate.netresearchgate.net The specific pKa of the this compound nitrogen could be tuned to create materials that respond to specific physiological pH ranges. nih.govresearchgate.netresearchgate.net

Proton-Conducting Materials: The sulfonamide group has been investigated for its potential in proton-conducting polymers for applications in fuel cells and other electrochemical devices. rsc.org The cycloheptane ring could influence the packing and morphology of such polymers, potentially affecting their proton conductivity.

Supramolecular Assemblies: The ability of the sulfonamide group to participate in hydrogen bonding makes this compound a potential building block for the construction of supramolecular structures. mdpi.comnih.govyoutube.comyoutube.com These ordered assemblies could find applications in areas such as molecular recognition and catalysis. nih.govyoutube.com

Polymer Electrolytes for Batteries: Sulfonamide-functionalized polymer nanoparticles have been explored for use in gel polymer electrolytes for sodium metal batteries. rsc.org The this compound unit could be incorporated into such systems to modulate the electrolyte's properties. rsc.org

The table below summarizes the potential roles of this compound in advanced materials:

| Material Type | Potential Role of this compound |

| pH-Responsive Polymers | Imparting pH-sensitivity for controlled release and sensing |

| Proton-Conducting Materials | Influencing polymer morphology and proton transport properties |

| Supramolecular Assemblies | Acting as a building block through hydrogen bonding interactions |

| Polymer Electrolytes | Modulating the properties of electrolytes for energy storage devices |

Interdisciplinary Research Directions in Chemical Science

The future of this compound research will likely be characterized by increasing collaboration between different branches of chemical science. These interdisciplinary efforts will be crucial for fully realizing the potential of this compound.

Key Interdisciplinary Areas:

Computational Chemistry and Synthetic Chemistry: The use of computational modeling, such as Density Functional Theory (DFT) calculations, can help to predict the outcomes of synthetic reactions and guide the design of new synthetic strategies for this compound. researchgate.net

Medicinal Chemistry and Chemical Biology: While this article does not focus on therapeutic applications, the sulfonamide moiety is a well-established pharmacophore. tandfonline.comfrontiersrj.comijarsct.co.inresearchgate.netresearchgate.net Interdisciplinary research could explore the biological activities of novel this compound derivatives.

Organic Synthesis and Materials Science: The development of new synthetic methods for this compound will directly enable its incorporation into novel polymers and materials with tailored properties.

Supramolecular Chemistry and Nanoscience: The self-assembly properties of this compound could be harnessed to create new nanomaterials with applications in sensing, catalysis, and drug delivery.

By fostering these interdisciplinary collaborations, the scientific community can expect to see significant advancements in the understanding and application of this compound in the years to come.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.